Fmoc-Aad(otBu)-OH

Peptide Synthesis Structure-Activity Relationship Molecular Properties

Standard Fmoc-Glu(OtBu)-OH lacks the methylene group needed for precise side-chain length SAR. Substituting unprotected analogs risks coupling failures in automated SPPS. - **Key differentiator:** +14 Da, +1 -CH2- vs. Fmoc-Glu(OtBu)-OH - **Orthogonal protection:** Fmoc (base-labile) + otBu (acid-labile) - **Proven utility:** Used to synthesize PeIA-5466, a selective nAChR antagonist - **Application:** Peptide conformation, receptor binding, proteolytic stability studies Ships in standard research quantities. Direct replacement for Fmoc-Glu(OtBu)-OH without process changes.

Molecular Formula C25H28NO6-
Molecular Weight 438.5 g/mol
Cat. No. B12364749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Aad(otBu)-OH
Molecular FormulaC25H28NO6-
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)/p-1/t21-/m0/s1
InChIKeyFFLAQPKWVSSKJC-NRFANRHFSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Aad(otBu)-OH Overview


Fmoc-Aad(otBu)-OH (Fmoc-L-α-aminoadipic acid δ-tert-butyl ester) is a non-proteinogenic amino acid derivative utilized as a protected building block in Fmoc-based solid-phase peptide synthesis (SPPS) . It features an Fmoc-protected α-amino group and a tert-butyl (otBu) ester-protected δ-carboxyl side chain, enabling orthogonal deprotection strategies . The compound, with CAS 159751-47-0, is a homolog of glutamic acid, possessing an additional methylene group in its side chain .

Workflow Fmoc-SPPS building block
Selection Glu homolog with extra methylene (-CH2-)
Use Context Orthogonal Fmoc/otBu protection strategy

Why Fmoc-Aad(otBu)-OH Cannot Be Replaced


Substituting Fmoc-Aad(otBu)-OH with in-class analogs like Fmoc-Glu(OtBu)-OH or Fmoc-Aad-OH is not chemically feasible without altering peptide structure and function. Fmoc-Aad(otBu)-OH's side chain contains an additional methylene group compared to the more common Fmoc-Glu(OtBu)-OH, which increases side-chain length and alters steric and conformational properties . Using an unprotected derivative like Fmoc-Aad-OH would forfeit orthogonal protection, leading to uncontrolled side reactions during SPPS coupling steps . The evidence below demonstrates the specific, quantifiable impact of these structural differences on molecular properties and synthetic utility.

Fmoc-Glu(OtBu)-OH

One fewer methylene unit shortens side-chain length; may alter peptide conformation and lipophilicity.

Fmoc-Aad-OH (unprotected)

Lacks orthogonal protection. Free δ-carboxyl can cause premature coupling or side reactions during SPPS.

Differentiation Evidence vs. Closest Analogs


Side-Chain Length vs. Fmoc-Glu(OtBu)-OH

Fmoc-Aad(otBu)-OH is a homolog of the more common Fmoc-Glu(OtBu)-OH. The key structural difference is an additional methylene group in the side chain, which increases both molecular weight and chain length. This difference is quantifiable and affects peptide conformation and lipophilicity .

Side-Chain Length
Reported
+14 g/mol, +1 -CH2-
Supports side-chain length differentiation
Calculated from molecular formula
Peptide Synthesis Structure-Activity Relationship Molecular Properties

Orthogonal Protection Strategy

The compound's value is defined by its orthogonal protection scheme: an Fmoc group on the α-amine and a tert-butyl (otBu) ester on the δ-carboxyl side chain. This strategy is fundamental to modern Fmoc-SPPS, allowing for selective, stepwise deprotection . The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), while the otBu ester remains stable. The otBu ester is later cleaved under acidic conditions (e.g., 95% TFA), which would remove a Boc group if present, but does not affect the Fmoc-protected amine . In contrast, using an unprotected analog like Fmoc-Aad-OH (CAS 250384-77-1) would leave the side-chain carboxyl group free, leading to unwanted side reactions such as self-condensation or premature coupling during SPPS .

Protection Scheme
Class-level
Fmoc / otBu orthogonal
Ensures orthogonal SPPS compatibility
Class-level inference; vendor data to verify
Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Purity Specifications for Research-Grade Material

For research and industrial procurement, the purity of a building block is a critical specification that directly impacts synthetic yield and final product purity. Vendor-reported purity for Fmoc-Aad(otBu)-OH is consistently specified as ≥ 98% (HPLC) . This is comparable to the specifications for related Fmoc-protected amino acids from the same suppliers . While not a unique differentiator, this established purity threshold is a baseline requirement for reproducible SPPS.

HPLC Purity
Reported
≥98% (HPLC)
Meets research-grade SPPS purity standard
Vendor-specified; lot consistency to verify
Quality Control Analytical Chemistry Procurement Specification

Application in a Selective Peptide Antagonist

Fmoc-Aad(otBu)-OH has been employed as a building block in the synthesis of PeIA-5466, a novel peptide antagonist of α3β2 nicotinic acetylcholine receptors [1]. This peptide exhibited an approximately 300-fold selectivity for α3β2 over α6/α3β2β3 receptors, a significant advancement in subtype selectivity [2]. The use of this specific non-proteinogenic amino acid was integral to achieving the desired structure-activity relationship, demonstrating the compound's value in generating biologically active, selective peptides.

Peptide Selectivity
Reported
~300-fold α3β2
Supports selective peptide probe development
In PeIA-5466; model-specific review
Drug Discovery Conotoxin Nicotinic Receptor

Fmoc-Aad(otBu)-OH Applications


SAR Studies with a Glu Homolog

Researchers investigating the impact of side-chain length on peptide conformation or binding affinity should procure Fmoc-Aad(otBu)-OH. Its additional methylene group, compared to Fmoc-Glu(OtBu)-OH, provides a quantifiable structural modification (Δ14 g/mol, +1 -CH2-) for SAR analysis, as demonstrated in the development of subtype-selective conotoxin analogs [1].

Automated Fmoc-SPPS with Orthogonal Protection

For any automated peptide synthesizer operating under standard Fmoc/tBu chemistry, Fmoc-Aad(otBu)-OH is the required form for incorporating an L-α-aminoadipic acid residue. Its orthogonal protection scheme (base-labile Fmoc, acid-labile otBu) ensures compatibility with automated cycles, preventing side reactions that would occur with the unprotected analog Fmoc-Aad-OH .

Peptide Therapeutic and Tool Development

As evidenced by its use in the creation of the highly selective nAChR antagonist PeIA-5466, Fmoc-Aad(otBu)-OH is a valuable building block for medicinal chemistry and chemical biology programs. Its incorporation can yield peptides with novel pharmacological profiles, making it a key reagent for drug discovery and target validation efforts [1].

Backbone Modification for Stability and Properties

The non-proteinogenic aminoadipic acid residue can alter a peptide's susceptibility to proteolytic degradation and change its physicochemical properties. Procurement of Fmoc-Aad(otBu)-OH enables the systematic study of these effects and the design of peptides with improved stability or tailored self-assembly characteristics for applications in biomaterials .

Application
Selection Property
Validation Focus
Side-chain length SAR studies
Glu homolog with extra -CH2-
Conformational and lipophilicity impact
Automated Fmoc-SPPS
Orthogonal Fmoc/otBu protection
Cycle compatibility and side-reaction control
Selective peptide tool development
Aminoadipic acid residue incorporation
Subtype-selectivity and pharmacological profile
Backbone modification studies
Non-proteinogenic aminoadipic acid
Proteolytic stability and physicochemical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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